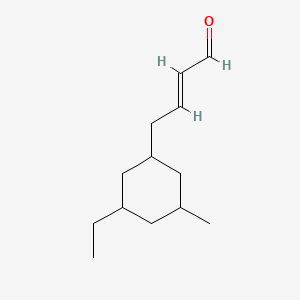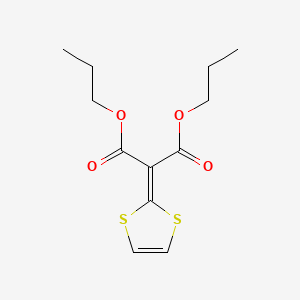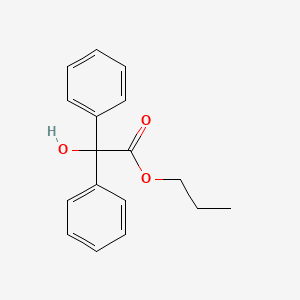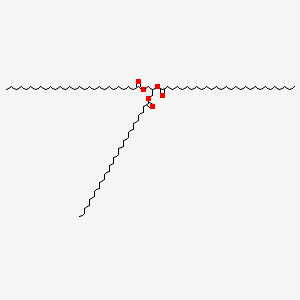
Propane-1,2,3-triyl trioctacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,2,3-triyl trioctacosanoate, also known as tris(octacosanoic acid)1,2,3-propanetriyl ester, is a complex organic compound with the molecular formula C87H170O6 and a molecular weight of 1312.3 g/mol . This compound is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,2,3-triyl trioctacosanoate typically involves the esterification of octacosanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,2,3-triyl trioctacosanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester groups can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and octacosanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Propane-1,2,3-triyl trioctacosanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propane-1,2,3-triyl trioctacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases, releasing glycerol and octacosanoic acid, which can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2,3-triyl trisheptanoate: Similar in structure but with shorter carbon chains (C24H44O6).
Propane-1,2,3-triyl tris(3-oxobutanoate): Contains keto groups instead of long alkyl chains.
Uniqueness
Propane-1,2,3-triyl trioctacosanoate is unique due to its long carbon chains, which impart distinct physical and chemical properties. These long chains contribute to its high melting point, hydrophobicity, and ability to form stable emulsions, making it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
31661-27-5 |
|---|---|
Formule moléculaire |
C87H170O6 |
Poids moléculaire |
1312.3 g/mol |
Nom IUPAC |
2,3-di(octacosanoyloxy)propyl octacosanoate |
InChI |
InChI=1S/C87H170O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-85(88)91-82-84(93-87(90)81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)83-92-86(89)80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h84H,4-83H2,1-3H3 |
Clé InChI |
CWJVVYLURLZFDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


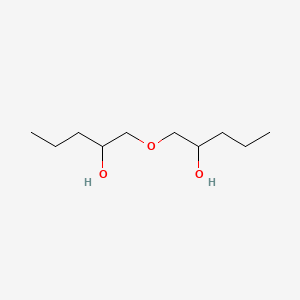
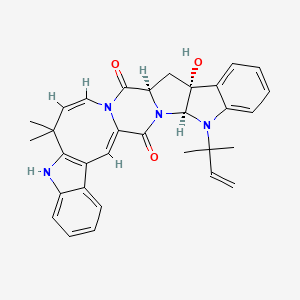
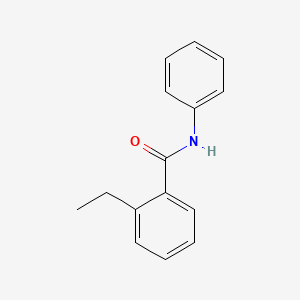

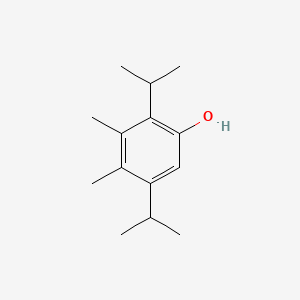

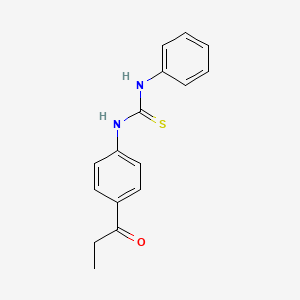
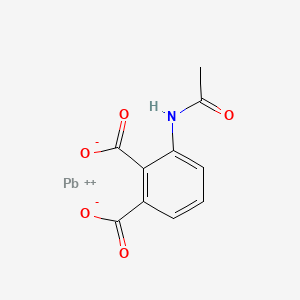
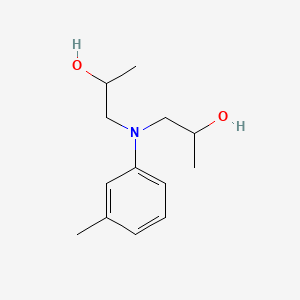

![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
